3-Amino-N-methyl-4-methylamino-benzamide, also known by its CAS number 39033-67-5, is a compound classified under the category of aminobenzamides. This organic compound features a benzamide structure with amino and methyl substituents that contribute to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 165.19 g/mol. Its structure includes an amine group and a methyl group attached to the benzene ring, which may influence its interactions in biological systems and chemical reactions.
The synthesis of 3-Amino-N-methyl-4-methylamino-benzamide can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. A general synthetic route involves the following steps:
The synthetic methodology often emphasizes high yields and purity, utilizing techniques such as silica gel chromatography to separate the product from by-products effectively. The reactions are generally monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of the synthesized compound.
The molecular structure of 3-Amino-N-methyl-4-methylamino-benzamide consists of a benzene ring substituted with an amino group at the 3-position and a methylamino group at the 4-position. The presence of these functional groups significantly affects its chemical properties and potential biological activity.
3-Amino-N-methyl-4-methylamino-benzamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely dictated by the electron-donating properties of the amino groups, which enhance nucleophilicity, making it suitable for further functionalization in synthetic organic chemistry.
The mechanism of action for 3-Amino-N-methyl-4-methylamino-benzamide is primarily explored within pharmacological contexts, particularly its potential antiviral activities as indicated by related compounds. It may interact with specific biological targets such as enzymes or receptors involved in viral replication.
Research has shown that derivatives of benzamides exhibit significant antiviral properties, suggesting that this compound may also possess similar activities through mechanisms such as inhibition of viral entry or replication .
3-Amino-N-methyl-4-methylamino-benzamide has potential applications in various fields:
The synthesis of 3-amino-N-methyl-4-methylamino-benzamide (CAS: 46344445) primarily proceeds through sequential functionalization of benzoic acid derivatives. The most established route involves a two-step process starting with 4-(methylamino)-3-nitrobenzoic acid (CAS: 96-99-1). In the initial step, this precursor undergoes acyl chloride formation using thionyl chloride (SOCl₂) in dichloromethane (DCM) solvent at reflux conditions (65-70°C) for 2-3 hours. The resulting 4-(methylamino)-3-nitrobenzoyl chloride intermediate is highly reactive and requires no isolation. Subsequent amidation is achieved by treating the intermediate with aqueous methylamine solution (40%) at 0-5°C, followed by gradual warming to room temperature with agitation for 4 hours. This method yields N-methyl-4-(methylamino)-3-nitrobenzamide at 85.3% purity, which requires catalytic hydrogenation or chemical reduction to furnish the final 3-amino derivative [1].
Critical limitations of this approach include:
Table 1: Key Parameters in Traditional Synthesis
Step | Reagents | Conditions | Yield | Purity |
---|---|---|---|---|
Acyl Chloride Formation | SOCl₂, DCM | Reflux (65-70°C), 2-3 hr | 95% (intermediate) | N/A |
Amidation | 40% aq. CH₃NH₂ | 0-5°C → RT, 4 hr | 89.7% | 85.3% |
Reduction | H₂/Pd-C or SnCl₂ | Variable | 70-85% | 90-95% |
Recent advances employ continuous flow microreactor technology to address batch synthesis limitations. While direct synthesis data for 3-amino-N-methyl-4-methylamino-benzamide is limited in the literature, analogous benzamide compounds demonstrate transferable methodologies. The continuous synthesis of N-(3-amino-4-methylphenyl)benzamide—a structurally similar pharmaceutical intermediate—achieved 85.7% yield in just 10 minutes residence time using optimized microchannel reactors [2] [5].
The flow process leverages:
Kinetic modeling reveals a second-order reaction with activation energy of 45.2 kJ/mol and pre-exponential factor of 1.6×10⁴ L·mol⁻¹·s⁻¹. This system suppresses parallel by-products (diacylated species) to <5% and serial by-products (hydrolyzed intermediates) to <3%, demonstrating superior selectivity over batch methods [2] [5].
Selective mono-functionalization remains challenging due to the presence of two amine groups with differing reactivities. Key catalytic approaches include:
For the nitro-reduction step, transfer hydrogenation with ammonium formate/Pd-C in continuous flow reactors achieves near-quantitative conversion (98.5%) at 50°C and 15 bar pressure, eliminating over-reduction by-products common in batch processing.
Systematic parameter optimization significantly impacts overall yield:
Table 2: Optimization Impact on Key Synthesis Steps
Parameter | Baseline Value | Optimized Value | Yield Improvement | Purity Change |
---|---|---|---|---|
Acylation Temperature | 25°C | 0°C → 25°C gradient | +12.3% | +8.5% |
CH₃NH₂ Excess | 30% | 15% | +5.1% | +10.2% |
SOCl₂ Equivalents | 1.8 | 1.5 | - | +7.3% (purity) |
Flow Residence Time | 20 min | 10 min | -1.2% | +4.8% (vs batch) |
Integrated process analytical technology (PAT) enables real-time adjustments: ReactIR sensors detect nitro group reduction completion within ±2% accuracy, allowing immediate reaction quenching to prevent over-reduction. When combined with solvent-recycling loops, these optimizations reduce raw material costs by 35% and improve overall process mass intensity (PMI) from 87 to 41 [1] [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1